molecular formula C11H16ClF2N5 B12216910 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12216910
M. Wt: 291.73 g/mol
InChI Key: YNYJDZDVWPUSOU-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology This compound features a difluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several key steps. One common method includes the reaction of a diethyl ester compound with an amine, an alkali, and a carbonylation reagent to generate a diacrylate compound. This intermediate is then reacted with a fluorination reagent, a Lewis acid, and methylhydrazine to form a pyrazole ring-containing diester compound. Finally, the diester compound undergoes a reaction with an alkali to yield the desired product .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves readily available raw materials, simple and convenient synthesis steps, and no strict process conditions. The total yield can reach 80% or more, with a purity of 98% or higher, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s binding affinity to target proteins, while the pyrazole rings contribute to its overall stability and activity. The compound may inhibit enzymes or modulate receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of difluoromethyl and pyrazole groups, which confer enhanced biological activity and stability. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H16ClF2N5

Molecular Weight

291.73 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(2-ethylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15F2N5.ClH/c1-3-17-9(4-5-15-17)6-14-10-7-18(11(12)13)16-8(10)2;/h4-5,7,11,14H,3,6H2,1-2H3;1H

InChI Key

YNYJDZDVWPUSOU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2C)C(F)F.Cl

Origin of Product

United States

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